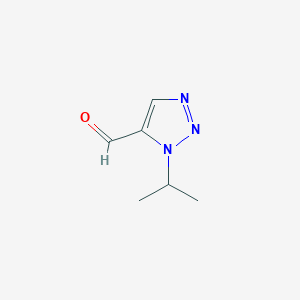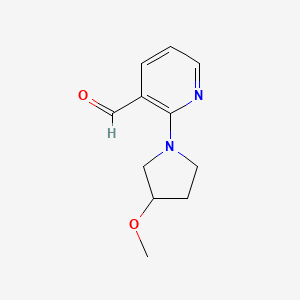
1,1,1-Trifluoro-5-methylhexane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-5-methylhexane-2,3-diamine is an organic compound characterized by the presence of trifluoromethyl and diamine functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-5-methylhexane with ammonia or amine derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired diamine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
1,1,1-Trifluoro-5-methylhexane-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
- 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
- 1,1,1-Trifluoro-5-methylhexane-2,4-dione
Comparison: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine is unique due to the presence of both trifluoromethyl and diamine groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H15F3N2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
1,1,1-trifluoro-5-methylhexane-2,3-diamine |
InChI |
InChI=1S/C7H15F3N2/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6H,3,11-12H2,1-2H3 |
InChIキー |
IRLLPOVNACPOEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(C(F)(F)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




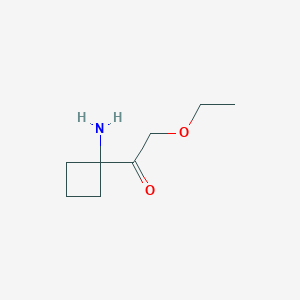

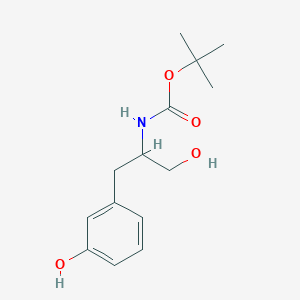

amine](/img/structure/B13156464.png)
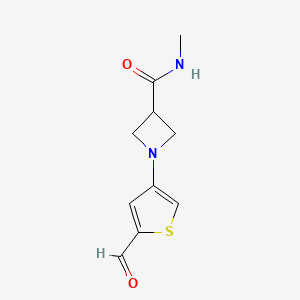
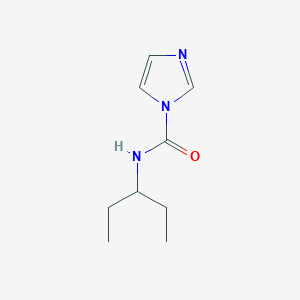

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
